2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-9(2)6(11)4-8-5(10)3-7/h3-4H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXRMZGDWQPBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide can be synthesized through the reaction of dimethylcarbamoyl chloride with chloroacetamide under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow process, where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted acetamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and dimethylamine.
Oxidation: Oxidative conditions can convert the compound into its corresponding N-oxide derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides.
Hydrolysis: Carboxylic acid and dimethylamine.
Oxidation: N-oxide derivatives.
Scientific Research Applications
2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of biochemical pathways and physiological processes .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Activity
Chloroacetamides exhibit diverse biological activities depending on their substituents:
Key Insight : The introduction of heterocycles (e.g., thiadiazole in ) or sulfonamide groups () enhances bioactivity, while bulky substituents (e.g., tert-butyl in ) improve agrochemical stability.
Agrochemical Derivatives
Chloroacetamides are widely used as herbicides. Substituent patterns dictate selectivity and efficacy:
Key Insight : Methoxyethyl or methoxymethyl groups (e.g., in alachlor and dimethachlor ) enhance soil mobility and herbicidal activity.
Physicochemical Properties and Solubility
Substituents significantly influence solubility and reactivity:
Key Insight : Polar groups (e.g., hydroxypyridinyl ) increase water solubility, whereas aromatic carbamoyl groups () favor organic solvents.
Biological Activity
2-Chloro-N-[(dimethylcarbamoyl)methyl]acetamide is a compound that has garnered attention for its biological activities, particularly in antimicrobial applications. This article explores the synthesis, characterization, and biological activity of this compound, drawing from diverse research studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with dimethylamine derivatives. The resulting compound can be characterized using various spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. A study conducted by Katke et al. (2011) evaluated several derivatives of chloroacetamides, including this compound, for their antimicrobial efficacy. The results demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Antibacterial Activity
The antibacterial activity was assessed using the agar diffusion method against several strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The following table summarizes the zones of inhibition observed for different derivatives:
| Code No. | Sample | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
|---|---|---|---|---|
| 3a | CA | 7 | 16 | No zone |
| 3b | PCA | 26 | 23 | 25 |
| 3c | CMTA | 30 | 35 | 36 |
| 3d | C-3-CPA | 27 | 29 | 30 |
| 3e | C-2-CPA | 30 | 30 | 36 |
| ... | ... | ... | ... | ... |
The data indicate that certain derivatives exhibit strong inhibitory effects, particularly against E. coli and S. aureus, suggesting potential applications in treating bacterial infections.
Antifungal Activity
In addition to antibacterial properties, the compound also showed antifungal activity against species such as Candida. The antifungal screening results were similarly promising, indicating that these chloroacetamide derivatives could serve as effective agents in combating fungal infections.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that the presence of the chloroacetyl group may interfere with microbial cell wall synthesis or function by disrupting essential metabolic pathways.
Case Studies
A notable case study involved the application of this compound in agricultural settings as a potential herbicide. The study demonstrated that the compound effectively inhibited weed growth while showing minimal toxicity to crops, highlighting its dual utility in both medical and agricultural fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
